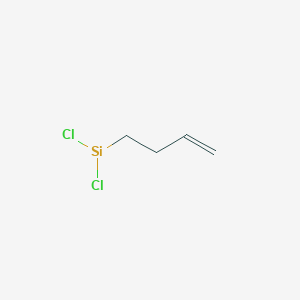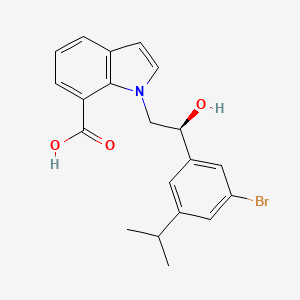
1-Chloro-1-(2-chloro-6-hydroxyphenyl)propan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Chloro-1-(2-chloro-6-hydroxyphenyl)propan-2-one is an organic compound with the molecular formula C9H8Cl2O2. This compound is characterized by the presence of both chloro and hydroxy functional groups attached to a phenyl ring, making it a versatile molecule in various chemical reactions and applications .
Méthodes De Préparation
The synthesis of 1-Chloro-1-(2-chloro-6-hydroxyphenyl)propan-2-one can be achieved through several routes. One common method involves the reaction of 2-chloro-6-hydroxybenzaldehyde with chloroacetone under acidic conditions. The reaction typically proceeds as follows:
Starting Materials: 2-chloro-6-hydroxybenzaldehyde and chloroacetone.
Reaction Conditions: Acidic medium, often using hydrochloric acid as a catalyst.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the compound .
Analyse Des Réactions Chimiques
1-Chloro-1-(2-chloro-6-hydroxyphenyl)propan-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde, depending on the oxidizing agent used.
Reduction: The chloro groups can be reduced to form corresponding hydrocarbons.
Substitution: The chloro groups can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common reagents used in these reactions include:
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Nucleophiles: Ammonia (NH3), thiols (RSH).
The major products formed from these reactions depend on the specific conditions and reagents used .
Applications De Recherche Scientifique
1-Chloro-1-(2-chloro-6-hydroxyphenyl)propan-2-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceuticals with specific functional groups.
Industry: Utilized in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of 1-Chloro-1-(2-chloro-6-hydroxyphenyl)propan-2-one involves its interaction with various molecular targets. The chloro and hydroxy groups play a crucial role in its reactivity and binding affinity to specific enzymes or receptors. The compound can form hydrogen bonds and undergo nucleophilic substitution reactions, which are essential for its biological activity .
Comparaison Avec Des Composés Similaires
1-Chloro-1-(2-chloro-6-hydroxyphenyl)propan-2-one can be compared with other similar compounds, such as:
1-Chloro-1-(2-hydroxyphenyl)propan-2-one: Lacks the additional chloro group, which may affect its reactivity and biological activity.
1-Chloro-1-(2-chloro-4-hydroxyphenyl)propan-2-one: The position of the hydroxy group can influence the compound’s chemical properties and applications.
Propriétés
Formule moléculaire |
C9H8Cl2O2 |
|---|---|
Poids moléculaire |
219.06 g/mol |
Nom IUPAC |
1-chloro-1-(2-chloro-6-hydroxyphenyl)propan-2-one |
InChI |
InChI=1S/C9H8Cl2O2/c1-5(12)9(11)8-6(10)3-2-4-7(8)13/h2-4,9,13H,1H3 |
Clé InChI |
IJBOUHLXUMSMFP-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C(C1=C(C=CC=C1Cl)O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl 2,2-dimethyl-2H-pyrano[2,3-B]pyridine-6-carboxylate](/img/structure/B14042785.png)
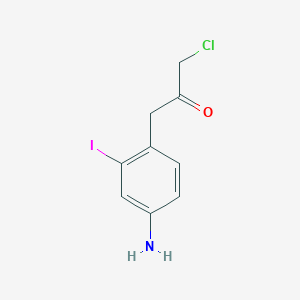
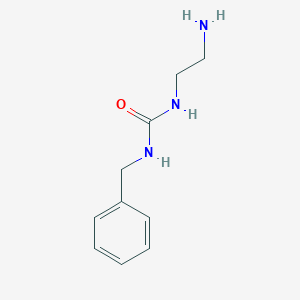
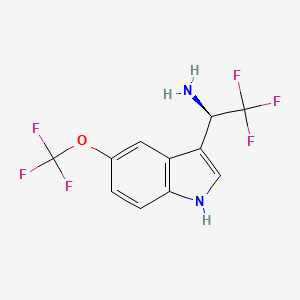

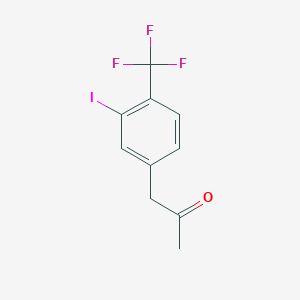
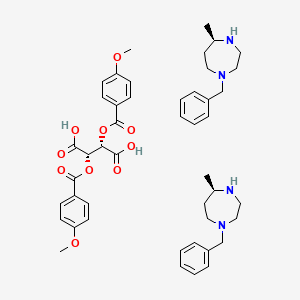

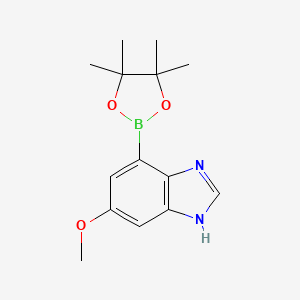
![4-Chloro-2-ethyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B14042831.png)
